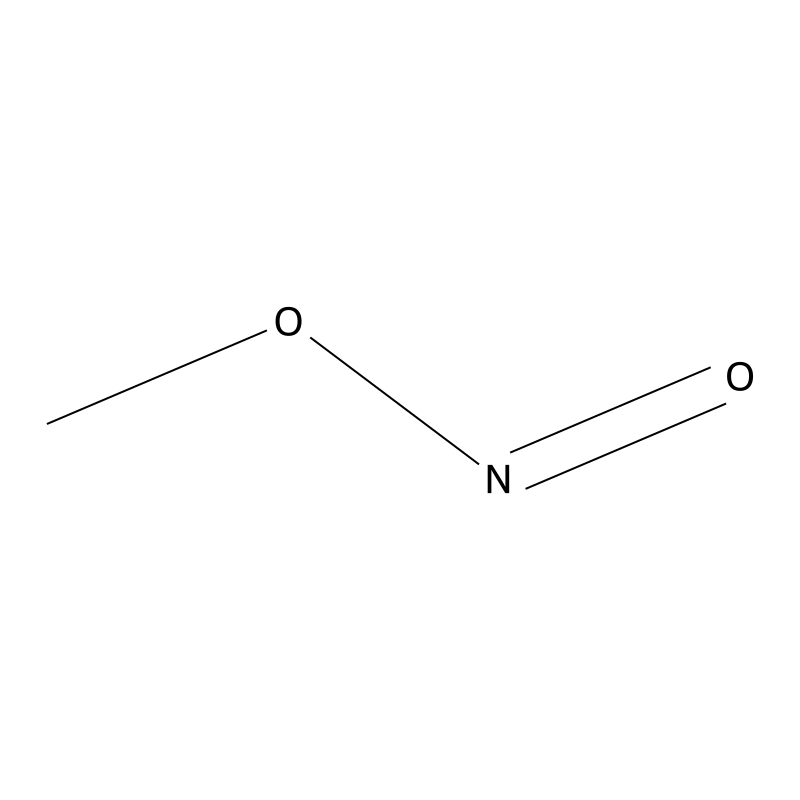Methyl nitrite

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 2.4X10-4 mg/L @ 25 °C /Estimated/
Synonyms
Canonical SMILES
Description
Nitrosation Reactions and Signaling Pathways
Methyl nitrite can act as a nitrosating agent, transferring a nitro group (NO₂) to other molecules. This process, known as nitrosation, plays a crucial role in various biological pathways, including protein modification and signaling. Researchers utilize methyl nitrite in studies to investigate nitrosation mechanisms and their impact on cellular functions [].
For instance, scientists have employed methyl nitrite to study S-nitrosylation, a post-translational modification where a nitro group is attached to cysteine residues in proteins. This modification can alter protein activity and is implicated in numerous physiological processes [].
Atmospheric Chemistry and Air Quality Research
Methyl nitrite is present in trace amounts in the atmosphere, where it participates in complex chemical reactions. Scientists study its role in ozone formation and degradation, as well as its interaction with other atmospheric components. Understanding these processes is crucial for improving air quality models and mitigating the effects of air pollution [, ].
Research suggests that methyl nitrite can contribute to the formation of hydroxyl radicals (OH), which play a vital role in atmospheric cleansing processes. Additionally, studies investigate its potential impact on the abundance of greenhouse gases [, ].
Food Science and Flavor Analysis
Methyl nitrite contributes to the characteristic aroma and taste of certain foods, particularly cured meats. Researchers use it in food science applications to understand flavor development and evaluate the impact of processing techniques on food quality [].
Studies explore the interaction of methyl nitrite with other flavor compounds in cured meats and how these interactions influence the overall sensory experience. Additionally, research investigates the potential role of methyl nitrite in nitrosamine formation, a concern due to their potential carcinogenicity [].
Methyl nitrite is an organic compound with the chemical formula . It is classified as the simplest alkyl nitrite and exists as a gas at room temperature. The compound can exist in two conformers: cis and trans, with the cis conformer being more stable by approximately 3.13 kJ/mol. The energy barrier for rotation between these conformers is about 45.3 kJ/mol, which has been confirmed through microwave spectroscopy . Methyl nitrite is known for its oxidizing properties and is considered a heat-sensitive explosive, particularly when in the presence of metal oxides .
- Formation from Iodomethane and Nitrogen Dioxide:This reaction highlights the synthesis of methyl nitrite through the interaction of iodomethane with nitrogen dioxide .
- Reactions with Acids:
Methyl nitrite can react with hydrochloric acid to produce chloronitroso compounds: - Dissociation Mechanism:
The dissociation of methyl nitrite is significant in catalytic processes, such as converting carbon monoxide to dimethyl oxalate, followed by hydrogenation to ethylene glycol .
Methyl nitrite can be synthesized through several methods:
- Reaction of Silver Nitrite with Iodomethane:
This method yields methyl nitrite along with some byproducts like nitromethane due to the nucleophilic attack of the nitrite ion on the methyl group: - Oxidative Reaction of Methanol with Sodium Nitrite:
This process involves sulfuric acid as a catalyst:This method is noted for its efficiency in producing methyl nitrite gas .
Methyl nitrite's unique properties stem from its specific molecular structure and reactivity patterns, making it distinct among similar compounds while sharing some functional characteristics .
Research indicates that methyl nitrite interacts with various biological systems and chemicals, leading to significant physiological effects. Its interactions can result in:
- Methemoglobinemia: A serious condition resulting from excessive exposure.
- Chemical Reactivity: Methyl nitrite reacts vigorously with reducing agents and can form explosive mixtures with air, necessitating careful handling in laboratory settings .
Methyl nitrite shares structural similarities with other alkyl nitrites but possesses unique properties that distinguish it from them. Similar compounds include:
- Ethyl Nitrite ()
- Propyl Nitrite ()
- Nitromethane ()
Comparison TableCompound Molecular Formula Stability Biological Activity
Physical Description
Methyl nitrite appears as a liquid or gas Boils at 10.4°F. Moderately toxic by inhalation. Narcotic in high concentrations. Used as a rocket propellant. Differs from nitromethane (H3CNO2).
Color/Form
Gas
Boiling Point
-12.0 °C
64.6 °C @ 760 mm Hg (explodes)
Density
0.991
LogP
log Kow = 0.88 /Estimated/
Melting Point
-16.0 °C
-16 °C
UNII
96TLP8RN37
GHS Hazard Statements
H221: Flammable gas [Danger Flammable gases];
H280: Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure]
Vapor Pressure
1,650 mm Hg @ 25 °C /Estimated/
Pictograms


Compressed Gas;Acute Toxic;Health Hazard
Other CAS
624-91-9
Wikipedia
Methyl nitrite
Use Classification
Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree
General Manufacturing Information
Nitrous acid, methyl ester: ACTIVE
Dates
Modify: 2024-02-18
Explore Compound Types
Get ideal chemicals from 750K+ compounds
| Compound | Molecular Formula | Stability | Biological Activity |
Physical Description Methyl nitrite appears as a liquid or gas Boils at 10.4°F. Moderately toxic by inhalation. Narcotic in high concentrations. Used as a rocket propellant. Differs from nitromethane (H3CNO2).
Color/Form Gas
Boiling Point -12.0 °C
64.6 °C @ 760 mm Hg (explodes) Density 0.991
LogP log Kow = 0.88 /Estimated/
Melting Point
-16.0 °C
-16 °C UNII
96TLP8RN37
GHS Hazard Statements
H221: Flammable gas [Danger Flammable gases];
H280: Contains gas under pressure; may explode if heated [Warning Gases under pressure]; H330: Fatal if inhaled [Danger Acute toxicity, inhalation]; H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure] Vapor Pressure
1,650 mm Hg @ 25 °C /Estimated/
Pictograms

Compressed Gas;Acute Toxic;Health Hazard Other CAS
624-91-9
Wikipedia
Methyl nitrite
Use Classification
Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree
General Manufacturing Information
Nitrous acid, methyl ester: ACTIVE
Dates
Modify: 2024-02-18
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|
|---|








